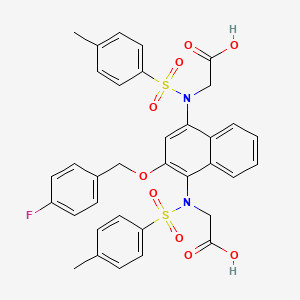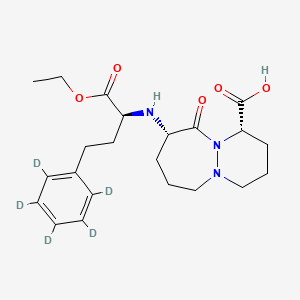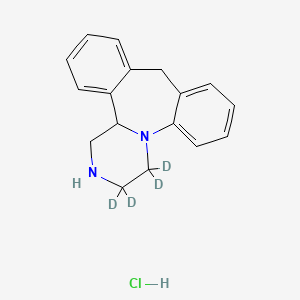
Fludrocortisone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fludrocortisone-d5 is a synthetic mineralocorticoid, which is a type of corticosteroid. It is a deuterium-labeled analog of fludrocortisone, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fludrocortisone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fludrocortisone-d5 is synthesized by incorporating deuterium into the fludrocortisone molecule. The synthesis involves the fluorination of cortisol at the 9-position, followed by the replacement of hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic labeling of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Fludrocortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The fluorine atom at the 9-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are less potent in terms of mineralocorticoid activity compared to the parent compound.
Aplicaciones Científicas De Investigación
Fludrocortisone-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used as an internal standard in high-performance liquid chromatography and mass spectrometry to study the pharmacokinetics of fludrocortisone.
Metabolic Pathway Analysis: The compound helps in tracing the metabolic pathways and identifying the metabolites of fludrocortisone.
Biological Research: It is used to study the effects of mineralocorticoids on cellular and molecular processes.
Medical Research: this compound is used in research related to adrenal insufficiency and other conditions treated with fludrocortisone.
Mecanismo De Acción
Fludrocortisone-d5 mimics the action of aldosterone, a natural mineralocorticoid, by binding to mineralocorticoid receptors in the kidney. This binding promotes sodium reabsorption and potassium excretion, leading to increased plasma sodium concentration and blood pressure. The compound also sensitizes vascular smooth muscle cells to circulating catecholamines, enhancing their responsiveness.
Comparación Con Compuestos Similares
Similar Compounds
Fludrocortisone: The non-deuterated analog of fludrocortisone-d5, used in the treatment of adrenal insufficiency.
Aldosterone: The natural mineralocorticoid hormone in the body.
Hydrocortisone: A glucocorticoid with some mineralocorticoid activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium alters the metabolic profile of the compound, allowing for more precise tracing and analysis in research applications.
Propiedades
Fórmula molecular |
C21H29FO5 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2 |
Clave InChI |
AAXVEMMRQDVLJB-NNSINRFPSA-N |
SMILES isomérico |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)






![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)



